molecular formula C6H9Cl2N3 B11767624 Isonicotinimidamide dihydrochloride

Isonicotinimidamide dihydrochloride

Cat. No.: B11767624
M. Wt: 194.06 g/mol
InChI Key: FRSQXENTWASGMA-UHFFFAOYSA-N
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Description

Isonicotinimidamide dihydrochloride is a chemical compound with the molecular formula C6H9Cl2N3. It is a derivative of isonicotinamide and is commonly used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isonicotinimidamide dihydrochloride can be synthesized through several methods. One common method involves the reaction of isonicotinamidine hydrochloride with sodium methoxide and ethyl acetoacetate in ethanol. The mixture is refluxed with stirring for several hours, followed by evaporation to dryness. The residue is then dissolved in water, acidified with acetic acid, and recrystallized from ethanol .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and purification systems helps in achieving consistent quality .

Chemical Reactions Analysis

Types of Reactions: Isonicotinimidamide dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyridines and pyrimidines, which have significant applications in medicinal chemistry .

Scientific Research Applications

Isonicotinimidamide dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of isonicotinimidamide dihydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial and anticancer activities. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

  • Isonicotinamide
  • Isonicotinic acid hydrazide
  • Pyridine-4-carboxamide

Comparison: Isonicotinimidamide dihydrochloride is unique due to its dihydrochloride form, which enhances its solubility and stability compared to other similar compounds. This makes it more suitable for certain applications, such as in medicinal chemistry and industrial synthesis .

Properties

Molecular Formula

C6H9Cl2N3

Molecular Weight

194.06 g/mol

IUPAC Name

pyridine-4-carboximidamide;dihydrochloride

InChI

InChI=1S/C6H7N3.2ClH/c7-6(8)5-1-3-9-4-2-5;;/h1-4H,(H3,7,8);2*1H

InChI Key

FRSQXENTWASGMA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C(=N)N.Cl.Cl

Origin of Product

United States

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